(4-Cyclohexylphenyl)methanol
Overview
Description
(4-Cyclohexylphenyl)methanol is an organic compound with the molecular formula C₁₃H₁₈O It is characterized by a phenyl ring substituted with a cyclohexyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Cyclohexylphenyl)methanol can be synthesized through the reduction of 4-cyclohexylbenzoic acid. One common method involves the use of lithium aluminium hydride (LiAlH₄) as a reducing agent. The reaction is typically carried out in an inert atmosphere, such as nitrogen, at low temperatures (0°C) and then allowed to proceed at room temperature for several hours. The reaction mixture is then quenched with water and the product is extracted and purified .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexylphenylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: 4-Cyclohexylbenzaldehyde or 4-Cyclohexylbenzoic acid.
Reduction: Cyclohexylphenylmethane.
Substitution: Various substituted phenylmethanes depending on the substituent introduced.
Scientific Research Applications
(4-Cyclohexylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving alcohols and their derivatives.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyclohexylphenyl)methanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclohexyl and phenyl groups may influence its binding affinity and specificity towards different biological targets. Detailed studies on its exact molecular pathways are ongoing and may reveal more about its potential effects and applications .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the phenyl group.
Phenylmethanol (Benzyl alcohol): Similar structure but lacks the cyclohexyl group.
4-Methylphenylmethanol (p-Tolylmethanol): Similar structure but has a methyl group instead of a cyclohexyl group.
Uniqueness: (4-Cyclohexylphenyl)methanol is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. This dual substitution can influence its reactivity and interactions in ways that are different from its simpler analogs.
Properties
IUPAC Name |
(4-cyclohexylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHACOFUYOUOBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208259-47-6 | |
Record name | (4-cyclohexylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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